Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Description
Significance of Boronic Acid Derivatives in Organic Synthesis and Materials Science
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a class of remarkably versatile compounds in modern chemistry. boronmolecular.comwikipedia.org Their stability, low toxicity, and ease of handling make them highly attractive for a multitude of synthetic applications. nih.gov
The most prominent role of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling a boronic acid with an organohalide, a method that has become indispensable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com The reaction conditions are generally mild and compatible with a wide array of functional groups, offering a powerful tool for chemists. boronmolecular.com
Beyond organic synthesis, boronic acids are integral to materials science. boronmolecular.com Their ability to form reversible covalent bonds with diols (molecules with two hydroxyl groups), such as those found in sugars, is a key feature. boronmolecular.comwikipedia.org This interaction is pH-sensitive and has been exploited to create:
Sensors: For detecting analytes like glucose and other saccharides. boronmolecular.comacs.org
Self-Healing Materials: The reversible nature of the boronate ester bond allows materials to repair themselves after damage. rsc.org
Drug Delivery Systems: Hydrogels containing boronic acids can be designed to release therapeutic agents in response to specific stimuli, such as changes in glucose concentration. rsc.org
Functional Polymers: Incorporation of boronic acids into polymer chains imparts unique chemical and physical properties, leading to applications in electronics, optics, and energy storage. boronmolecular.com
Overview of Benzo[c]boronmolecular.comnih.govmolecularcloud.orgthiadiazole Scaffolds in Functional Materials Chemistry
The benzo[c] boronmolecular.comnih.govmolecularcloud.orgthiadiazole (BT) scaffold is a fused aromatic heterocyclic system that has garnered significant attention in materials chemistry due to its distinct electronic properties. researchgate.net The BT unit is inherently electron-deficient, making it an excellent electron acceptor. researchgate.netcjps.org This characteristic is fundamental to its use in "donor-acceptor" (D-A) type materials, where it is combined with electron-rich (donor) units. researchgate.net
This D-A architecture facilitates intramolecular charge transfer (ICT), a process that profoundly influences the material's optical and electronic behavior. researchgate.net By carefully selecting the donor and acceptor components, researchers can fine-tune the material's properties, such as its color (light absorption) and its ability to transport electrical charges. cjps.org
Consequently, BT-based materials are at the forefront of research in organic electronics, with significant applications in:
Organic Photovoltaics (OPVs): BT-containing polymers are used as the active layer in solar cells to absorb sunlight and generate electricity. researchgate.netrsc.org
Organic Field-Effect Transistors (OFETs): These materials are employed as the semiconductor channel in transistors, essential components of modern electronics. rsc.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): The unique photoluminescent properties of BT derivatives make them suitable for use in display technologies. nih.gov
Fluorescent Sensors: The sensitivity of their emission to the chemical environment allows for the design of highly specific sensors. rsc.org
Table 2: Applications of Benzothiadiazole (BT) Based Materials
| Application Area | Function of BT Scaffold | Key Properties |
| Organic Solar Cells | Electron Acceptor | Broad absorption spectra, tunable energy levels researchgate.netcjps.org |
| Organic Transistors | Semiconductor Channel | High charge carrier mobility researchgate.netnih.gov |
| OLEDs & Lasers | Emitter/Luminophore | High photoluminescence, potential for amplified spontaneous emission nih.govrsc.org |
| Photocatalysis | Photosensitizer | Visible light absorption, generation of reactive oxygen species nih.govrsc.org |
Research Trajectory of Benzo[c]boronmolecular.comnih.govmolecularcloud.orgthiadiazole-4,7-diyldiboronic acid as a Strategic Synthetic Synthon
Benzo[c] boronmolecular.comnih.govmolecularcloud.orgthiadiazole-4,7-diyldiboronic acid emerges as a strategic synthon by combining the desirable electronic properties of the benzothiadiazole core with the versatile reactivity of two boronic acid functional groups. This design allows for the precise and efficient incorporation of the BT unit into larger, more complex molecular architectures.
The primary application of this compound is in the synthesis of conjugated polymers and novel luminogens via Suzuki-Miyaura cross-coupling reactions. nih.gov By reacting the diboronic acid with various di-halogenated aromatic compounds (donors), chemists can construct a vast library of D-A polymers with tailored properties. The diboronic acid functionality ensures that the BT unit is integrated into the polymer backbone at the 4 and 7 positions, leading to linear, well-defined polymer chains.
For example, researchers have synthesized novel donor-acceptor polymers by reacting the boronic ester version of this compound, 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] boronmolecular.comnih.govmolecularcloud.orgthiadiazole, with halogenated quinolones. nih.gov The resulting materials exhibit properties like aggregation-induced emission (AIE), where the material is more emissive in the solid state than in solution, making them promising for applications in sensing and optoelectronics. nih.gov Similarly, it is a key precursor for creating polymers based on 4,7-di(thiophen-2-yl)-benzo-[c]-1,2,5-thiadiazole (DTBT), which have been successfully used in organic solar cells. nih.govresearchgate.net
The development and use of Benzo[c] boronmolecular.comnih.govmolecularcloud.orgthiadiazole-4,7-diyldiboronic acid and its ester derivatives represent a sophisticated approach in molecular engineering. It provides a reliable and versatile platform for creating high-performance materials, enabling systematic studies of structure-property relationships and accelerating the development of next-generation organic electronic devices.
Properties
IUPAC Name |
(4-borono-2,1,3-benzothiadiazol-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2,11-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUIHJKGYPCTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=NSN=C12)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for Benzo C 1 2 3 Thiadiazole 4,7 Diyldiboronic Acid
Precursor Synthesis: Dibromination of Benzo[c]bohrium.comguidechem.comwikipedia.orgthiadiazole
The journey towards the target diboronic acid begins with the synthesis of its precursor, 4,7-dibromo-2,1,3-benzothiadiazole (B82695). This key intermediate is prepared through the electrophilic bromination of the parent heterocycle, 2,1,3-benzothiadiazole (B189464). wikipedia.org The electron-rich nature of the benzene (B151609) ring, fused to the electron-withdrawing thiadiazole moiety, directs the bromination to the 4 and 7 positions.
Several established protocols exist for this transformation. One common method involves reacting 2,1,3-benzothiadiazole with a brominating agent such as N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. guidechem.com Another effective approach employs the use of bromine in hydrobromic acid. ossila.com These methods are designed to overcome the deactivating effect of the thiadiazole ring and achieve high yields of the desired dibrominated product. The resulting 4,7-dibromo-2,1,3-benzothiadiazole is a stable, crystalline solid that serves as the direct substrate for the subsequent borylation step. hw.ac.uk This derivative is extensively used as a building block for designing larger molecules and conductive polymers through cross-coupling reactions. wikipedia.org
Table 1: Selected Methods for Dibromination of Benzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole
| Reagent(s) | Solvent / Medium | Temperature | Yield |
|---|---|---|---|
| N-Bromosuccinimide | Concentrated H₂SO₄ | 60°C | 69% |
| Bromine (Br₂) | Hydrobromic Acid (HBr) | 127°C (Reflux) | High |
This table is interactive and represents illustrative data from common synthetic procedures. guidechem.comossila.com
Boronic Ester Formation: Palladium-Catalyzed Borylation Strategies
The conversion of the C-Br bonds in 4,7-dibromobenzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole to C-B bonds is accomplished through palladium-catalyzed borylation, most commonly the Suzuki-Miyaura borylation reaction. This reaction introduces boronic ester functionalities, which are versatile handles for subsequent cross-coupling reactions. The product of this step is typically 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole, the bis(pinacol) ester of the target molecule. chemdad.com
The most widely used boron source for this transformation is bis(pinacolato)diboron, often abbreviated as B₂pin₂. researchgate.net This reagent is favored due to its stability, ease of handling, and the high reactivity of the resulting pinacol (B44631) boronate esters in subsequent reactions. The reaction involves the palladium-catalyzed coupling of both bromine atoms on the benzothiadiazole core with the B-B bond of B₂pin₂, forming two new C-B bonds and yielding the stable 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester). chemdad.comnih.gov
The efficiency of the Miyaura borylation is highly dependent on the choice of catalyst, ligand, base, and solvent. organic-chemistry.orgnih.gov A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com
The selection of the ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include phosphine (B1218219) ligands such as triphenylphosphine, tricyclohexylphosphine, and specialized Buchwald ligands like XPhos. nih.govscribd.com The base plays a critical role in promoting the transmetalation step. Carboxylate salts, particularly potassium acetate (KOAc) and potassium 2-ethylhexanoate, are often highly effective. organic-chemistry.org The reaction is typically carried out in aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at elevated temperatures. chemicalbook.comresearchgate.net Optimization of these parameters is key to achieving high yields and minimizing side reactions. organic-chemistry.org
Table 2: Typical Conditions for Palladium-Catalyzed Borylation of 4,7-Dibromobenzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole
| Palladium Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos / XPhos | KOAc | Dioxane | 80-100°C |
| Pd₂(dba)₃ | P(o-tol)₃ | K₃PO₄ | THF | Room Temp - 80°C |
| PdCl₂(dppf) | (internal) | KOAc | Dioxane | 90°C |
| Pd(PPh₃)₄ | (internal) | K₂CO₃ | Toluene/Ethanol | Reflux |
This table is interactive and presents common catalytic systems for the Miyaura borylation. Specific conditions may vary. organic-chemistry.orgnih.govmdpi.comchemicalbook.com
Hydrolysis of Boronic Esters to Yield Benzo[c]bohrium.comguidechem.comwikipedia.orgthiadiazole-4,7-diyldiboronic acid
The final step in the synthesis is the conversion of the stable pinacol boronate ester, 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole, into the target Benzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole-4,7-diyldiboronic acid. cymitquimica.com This is achieved through the hydrolysis of the ester groups.
This transformation is typically accomplished under aqueous acidic conditions. For instance, treating the boronic ester with a strong acid like hydrochloric acid (HCl) in a solvent mixture such as acetone/water or THF/water facilitates the cleavage of the pinacol protecting groups. The resulting diboronic acid is often less stable than its ester precursor and may be prone to dehydration to form boroxines. Therefore, it is frequently generated in situ for immediate use in subsequent reactions or isolated carefully by precipitation and filtration, followed by drying under vacuum.
Retro-Synthetic Analysis in the Design of Complex Molecular Architectures
Benzo[c] bohrium.comguidechem.comwikipedia.orgthiadiazole-4,7-diyldiboronic acid and its stable ester precursor are highly valuable building blocks in the design of complex donor-acceptor (D-A) π-conjugated systems. hw.ac.ukresearchgate.net In retrosynthetic analysis, these molecules are identified as key synthons for introducing the electron-accepting benzothiadiazole unit. rsc.org
When designing a complex target molecule, such as a conjugated polymer or a small-molecule fluorophore containing a central benzothiadiazole core, the key disconnection strategy involves breaking the C-C bonds at the 4- and 7-positions of the benzothiadiazole ring. This disconnection is strategically planned at the site of a future Suzuki-Miyaura cross-coupling reaction. This retrosynthetic step leads back to two precursor fragments: the benzothiadiazole unit functionalized with two boronic acid/ester groups (the nucleophile) and the corresponding aryl or heteroaryl halides (the electrophiles). nih.gov Alternatively, the disconnection can lead to 4,7-dihalobenzothiadiazole and aryl/heteroaryl boronic acids. chemicalbook.com This approach allows for the modular and efficient assembly of a vast library of materials with tunable electronic and photophysical properties for applications in organic solar cells, light-emitting diodes, and fluorescent sensors. hw.ac.ukchemdad.com
Benzo C 1 2 3 Thiadiazole 4,7 Diyldiboronic Acid As a Versatile Building Block in Molecular Assembly
Role in Carbon-Carbon Cross-Coupling Reactions
The primary utility of Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyldiboronic acid in synthetic chemistry lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The boronic acid functionalities are ideal substrates for reactions like the Suzuki-Miyaura coupling, enabling the formation of strong carbon-carbon bonds with aryl and heteroaryl halides.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyldiboronic acid and its esters are highly effective substrates for this transformation. Researchers have successfully employed its bis(pinacol) boronic ester derivative in palladium-catalyzed C-C cross-coupling protocols to create complex luminogens. nih.gov In a notable example, the coupling of 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] mdpi.comresearchgate.netnih.govthiadiazole with 8-iodoquinolin-4(1H)-one proceeds rapidly and in high yield. nih.gov This reaction highlights the robustness of the Suzuki-Miyaura protocol in utilizing this building block to synthesize sophisticated donor-acceptor-donor (D-A-D) type chromophores. nih.govrsc.org The reliability of this reaction allows for the systematic modification of the electronic properties of the resulting molecule by varying the coupling partners attached to the central BTZ acceptor core. rsc.org
The symmetrical placement of two boronic acid groups at the 4- and 7-positions makes this compound an ideal central bifunctional coupling partner. This bifunctionality allows it to be linked to two equivalents of a substrate in a single synthetic operation, leading to the formation of symmetrical, larger-order molecular structures. nih.gov A prime illustration of this is the synthesis of 8,8′-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol), where the BTZ bis(pinacol) boronic ester acts as the central scaffold, coupling with two units of the iodo-quinolinone derivative. nih.gov The reaction is highly efficient, affording the target molecule as a precipitate in 97% yield, which simplifies purification. nih.gov
Table 1: Example of Suzuki-Miyaura Coupling Data derived from research on a twisted photosensitizer with AIE properties. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] mdpi.comresearchgate.netnih.govthiadiazole | 8-iodoquinolin-4(1H)-one | Pd(dppf)Cl₂·CH₂Cl₂ / K₂CO₃ | THF/H₂O (4:1), 80 °C, 5 min | 8,8′-(Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) | 97% |
Integration into Multi-Layered and Three-Dimensional Chiral Systems
The rigid and planar nature of the benzo[c] mdpi.comresearchgate.netnih.govthiadiazole core, combined with its ability to undergo twofold coupling reactions, provides a powerful strategy for constructing intricate, non-planar molecular architectures. The steric interactions between the central core and the newly introduced substituents often force the molecule to adopt a twisted, three-dimensional conformation.
The bifunctional nature of the BTZ diboronic acid building block allows for the creation of molecules with helical and nonplanar geometries, which are prerequisites for chirality. nih.gov While the direct synthesis of enantiomerically pure materials from this achiral precursor would require specialized chiral catalysts or auxiliaries, its use in creating racemic mixtures of complex chiral structures is well-established. The inherent twist induced upon coupling with bulky substituents provides a foundational element for the development of multi-layered and 3D chiral systems.
The symmetrical bifunctionality of Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyldiboronic acid makes it an exemplary precursor for designing molecules with C₂ symmetry. When coupled with two identical chemical entities, the resulting product inherently possesses a C₂ rotational axis. For instance, the product 8,8′-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) exhibits a distinct "propeller-type" geometry. nih.gov X-ray crystallography has revealed that the quinolinol units are significantly deviated from the plane of the central BTZ core, with a large torsion angle of 126.11(17)°. nih.gov This pronounced twist, driven by steric hindrance, results in a stable, non-planar, and C₂-symmetric framework. nih.gov This design principle, leveraging a symmetric central building block to create highly twisted 3D structures, is a key strategy in the synthesis of molecules with tailored spatial arrangements. nih.gov
Incorporation into Polymeric Architectures
Beyond discrete molecules, the benzo[c] mdpi.comresearchgate.netnih.govthiadiazole unit is a critical component in the synthesis of advanced polymeric materials, including conjugated polymers and Metal-Organic Frameworks (MOFs). mdpi.commetu.edu.trresearchgate.net As a difunctional monomer, the diboronic acid derivative is suitable for step-growth polymerization reactions.
Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling, can be used to react Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyldiboronic acid with a dihaloaromatic comonomer to produce π-conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic photovoltaics and light-emitting diodes. metu.edu.trresearchgate.net
Furthermore, derivatives of the core structure are used to build coordination polymers. For example, the corresponding dicarboxylic acid derivative, 4,4′-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzoic acid, serves as a rigid, π-conjugated organic linker for synthesizing Metal-Organic Frameworks. mdpi.com Researchers have reported a highly luminescent Zr(IV)-based MOF with a UiO-68 framework topology using this linker. mdpi.com In this architecture, the BTZ-based ligand connects Zr₆O₄(OH)₄ metal clusters, creating a robust, porous, three-dimensional polymeric network. mdpi.com The resulting MOF exhibits strong fluorescence, making it a promising material for chemical sensing applications. mdpi.com
Suzuki Polycondensation for Linear and Multi-Columnar Polymers
Suzuki polycondensation is a powerful and widely utilized method for the synthesis of conjugated polymers. This palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated compound provides an efficient route to form carbon-carbon bonds, enabling the creation of well-defined polymer backbones. In the context of Benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-4,7-diyldiboronic acid, this reaction is instrumental in producing linear and more complex multi-columnar polymer structures.
The synthesis of linear polymers is typically achieved through the reaction of Benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-4,7-diyldiboronic acid with a dihalogenated comonomer. The rigid and electron-accepting nature of the benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole unit, when incorporated into a polymer chain, can significantly influence the material's electronic and photophysical properties. For instance, the reaction of the dibromo-analogue, 4,7-dibromobenzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole, with various diboronic acids has been shown to yield high-performance polymers for applications in organic electronics. A notable example is the synthesis of the polymer PTOBDTDTBT, which incorporates the 4,7-bis(thiophen-2-yl)benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole (DTBT) unit and exhibits a narrow bandgap and a low-lying HOMO energy level, making it suitable for polymer solar cells with significant power conversion efficiencies.
While direct examples of using Benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-4,7-diyldiboronic acid to form multi-columnar polymers via Suzuki polycondensation are not extensively detailed in the literature, the principles of polymer chemistry suggest that such architectures are feasible. The formation of multi-columnar structures often involves the use of monomers that can self-assemble into ordered, column-like arrangements. Star-shaped molecules containing a central core and multiple radiating arms are prime candidates for forming columnar liquid crystalline phases. Following this design principle, star-shaped molecules based on 1,3,4-thiadiazole (B1197879) have been synthesized and shown to self-assemble into hexagonal columnar phases over a broad thermal range researchgate.net. This suggests that by carefully selecting the comonomers to react with Benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-4,7-diyldiboronic acid, it is possible to create polymers with a tendency to form multi-columnar assemblies.
| Polymer/Molecule | Comonomers | Polymerization/Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|
| PTOBDTDTBT | 4,7-bis(thiophen-2-yl)benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole (DTBT) and Benzo[1,2-b:4,5-b']dithiophene (BDT) derivative | Stille or Suzuki Polycondensation | Narrow bandgap (1.67 eV), low HOMO level (-5.4 eV), and high solubility, leading to a power conversion efficiency of 6.21% in solar cells. | nih.gov |
| Star-shaped 1,3,4-thiadiazole derivatives | Central core with radiating arms containing 1,3,4-thiadiazole units | Multi-step organic synthesis | Exhibit hexagonal columnar liquid crystalline phases over a wide temperature range, demonstrating a strategy for creating columnar structures. | researchgate.net |
Strategies for Constructing Stacked Polymeric Frameworks
The construction of stacked polymeric frameworks from benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-containing building blocks relies heavily on harnessing non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can guide the self-assembly of polymer chains into well-ordered, supramolecular structures. The planar and electron-deficient nature of the benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole moiety makes it an excellent candidate for promoting intermolecular π-π stacking.
One effective strategy is the design of supramolecular polymers where monomer units are linked by reversible, non-covalent bonds. For example, metallo-supramolecular polymers have been constructed using benzothiadiazole-functionalized platinum acetylide complexes nih.govsemanticscholar.org. In these systems, the monomeric units self-assemble through metal-ligand coordination to form linear polymer chains, and the π-stacking of the benzothiadiazole units can lead to the formation of higher-order stacked structures nih.govsemanticscholar.org. The assembly and disassembly of these supramolecular polymers can often be controlled by external stimuli, offering a pathway to dynamic and responsive materials nih.govsemanticscholar.org.
Another approach involves the design of polymers that exhibit liquid crystalline behavior. By attaching flexible side chains to a rigid polymer backbone containing the benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole unit, it is possible to induce the formation of ordered mesophases, such as columnar phases, where the polymer backbones stack on top of each other. Novel liquid crystal materials based on amino-thiadiazole derivatives have been shown to form enantiotropic columnar phases, where the molecular arrangement is dependent on the number and length of the alkoxy side chains and the rigidity of the molecular core researchgate.net. This principle can be extended to polymers synthesized from Benzo[c] nih.govsemanticscholar.orgacs.orgthiadiazole-4,7-diyldiboronic acid, where appropriate side-chain engineering of the comonomer can drive the formation of stacked, columnar architectures.
The table below summarizes key strategies and findings related to the construction of stacked frameworks with benzothiadiazole-based compounds.
| Strategy | Key Features | Example Compound/System | Observed Structure/Property | Reference |
|---|---|---|---|---|
| Metallo-Supramolecular Polymerization | Monomers linked by reversible metal-ligand coordination; π-stacking of aromatic units. | Benzothiadiazole-functionalized dinuclear platinum(II) acetylide moiety with terpyridine ligands. | Formation of large supramolecular polymeric assemblies with tunable fluorescence. | nih.govsemanticscholar.org |
| Liquid Crystalline Self-Assembly | Rigid core with flexible side chains to induce ordered mesophases. | Amino-1,3,4-thiadiazole derivatives with varying alkoxy side chains. | Enantiotropic columnar phases, with mesomorphism dependent on side chain number and core length. | researchgate.net |
Advanced Material Applications Derived from Benzo C 1 2 3 Thiadiazole 4,7 Diyldiboronic Acid
Development of Organic Optoelectronic Materials
The intrinsic electron-deficient nature of the BTZ core makes it a fundamental component in the design of donor-acceptor (D-A) systems. rsc.orgresearchgate.nethw.ac.uk These D-A structures are crucial for developing organic materials with applications in optoelectronics, where the electronic and photophysical properties can be finely tuned by modifying the donor and acceptor moieties. hw.ac.uk Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyldiboronic acid is a key precursor for introducing the 4,7-disubstituted BTZ acceptor unit into these conjugated systems, primarily through Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org
The BTZ motif, readily accessible from its diboronic acid precursor, has been extensively researched for its use in organic photovoltaics and as a component in fluorescent sensors. rsc.orgresearchgate.nethw.ac.uk The strong electron-accepting character of the BTZ unit facilitates the formation of low-energy charge-transfer states when coupled with suitable electron-donating groups. nih.gov This modulation of the electronic energy levels is a cornerstone of organic semiconductor design. By systematically varying the donor groups attached to the BTZ core, researchers can modify the optoelectronic and photophysical properties of the resulting materials. rsc.orghw.ac.uk This tunability is essential for optimizing performance in applications such as organic solar cells and fluorescent probes. researchgate.netnih.gov
A significant application of this compound is in the synthesis of luminogens with Aggregation-Induced Emission (AIE) properties. AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. nih.gov A novel BTZ-based luminogen, 8,8′-(Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one), was synthesized via a rapid Suzuki-Miyaura cross-coupling reaction between a BTZ bispinacol boronic ester (a derivative of the title compound) and 8-iodoquinolin-4(1H)-one. nih.govnih.govrsc.org
The resulting product is an air-, thermo-, and photostable yellow precipitate obtained in 97% yield. nih.govnih.gov Its AIE properties are attributed to the combination of the photoactive BTZ core and a rigid, nonplanar molecular geometry. nih.govnih.gov In solution, the molecule can undergo intermolecular rotations and vibrations, leading to non-radiative decay processes. nih.gov In the aggregated or solid state, these intramolecular motions are restricted, which blocks the non-radiative pathways and opens a radiative channel, resulting in strong fluorescence. nih.gov
| Compound Name | Synthesis Method | Yield | Key Properties | Attributed Mechanism | Reference |
|---|---|---|---|---|---|
| 8,8′-(Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) | Suzuki-Miyaura Pd-catalysed C-C cross-coupling | 97% | Aggregation-Induced Emission (AIE), Air/Thermo/Photostable, Heterogeneous Photosensitizer | Photoactive BTZ core and a rigid, nonplanar geometry restricting intramolecular rotation in the solid state. | nih.govnih.govrsc.org |
Functionalization in Porous Crystalline Materials
The BTZ scaffold derived from Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyldiboronic acid is an excellent component for building porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The rigidity and defined geometry of the BTZ unit, along with the versatile connectivity offered by modifying the boronic acid groups into other linkers (e.g., carboxylic acids or aldehydes), allow for the construction of highly ordered, porous structures.
By converting the boronic acid groups to carboxylic acids, the derivative 4,4′-(benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) is formed, which serves as a rigid linear organic ligand for MOF construction. ossila.comglobethesis.com These MOFs have shown significant promise in fluorescence-based sensing applications. globethesis.com
For example, a zirconium-based MOF, [Zr₆O₄(OH)₄(BTDB)₆], with a UiO-68 topology, was synthesized and demonstrated selective sensing of 2,4,6-trinitrophenol (TNP) through fluorescence quenching. mdpi.com The mechanism involves energy and electron transfer, as well as electrostatic interactions between TNP and the nitrogen sites on the H₂BTDB ligand. ossila.commdpi.com Other MOFs incorporating the H₂BTDB ligand have been developed for the sensitive detection of various metal ions and biomolecules. ossila.comglobethesis.com
| MOF Name/Formula | Ligand | Metal Node | Sensing Target | Detection Limit | Reference |
|---|---|---|---|---|---|
| JXUST-11 | H₂BTDB | Eu³⁺ | Al³⁺ / Ga³⁺ | 2.9 ppm / 10.2 ppm | ossila.com |
| JXUST-14 | H₂BTDB | Cd²⁺ | L-histidine (His) | 11.1 ppm | ossila.com |
| UiO-68 type MOF | H₂BTDB | Zr⁴⁺ | 2,4,6-trinitrophenol (TNP) | 1.63 ppm | ossila.commdpi.com |
Similarly, modification of the boronic acid precursor to an aldehyde derivative, 4,4'-(Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyl)dibenzaldehyde (BTDBA), provides a bridging ligand suitable for COF synthesis. ossila.com These materials are constructed entirely from light elements linked by strong covalent bonds, resulting in robust and porous networks.
A BTZ-based COF with an imine linkage, BT-TAPT-COF, was shown to have high crystallinity, excellent chemical stability, and strong visible light absorption, making it a high-performance platform for photocatalytic hydrogen evolution. ossila.com Another framework, a fluorescent covalent triazine framework (F-CTF-3) built with the BTDBA linker, serves as a stable and porous platform for sensing electron-rich primary aromatic amines with very low detection limits. ossila.com
| COF Name | Ligand | Application | Key Findings | Reference |
|---|---|---|---|---|
| BT-TAPT-COF | BTDBA | Visible-light driven hydrogen evolution | High crystallinity, excellent chemical stability, and significant light absorption. | ossila.com |
| F-CTF-3 | BTDBA | Fluorescent sensing of primary aromatic amines | High stability and porosity; detection limits of 11.7 nM (phenylamine) and 1.47 nM (p-phenylenediamine). | ossila.com |
Application in Photosensitizers
The AIE-active luminogen, 8,8′-(Benzo[c] nih.govnih.govcymitquimica.comthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one), also functions as an effective molecular heterogeneous photosensitizer. nih.govnih.govrsc.org Photosensitizers are molecules that produce reactive oxygen species, such as singlet oxygen (¹O₂), upon light irradiation.
This compound was successfully used for the generation of ¹O₂ under continuous-flow conditions with visible light (420 nm) illumination. nih.gov The performance was evaluated by monitoring the conversion of α-terpinene to ascaridole, a reaction selective for ¹O₂. nih.gov The material demonstrated excellent stability and durability, showing no degradation or photobleaching after five consecutive reaction cycles. nih.gov This makes it the first example of a molecular-based BTZ heterogeneous photocatalyst used for ¹O₂ production. nih.gov
| Property | Value/Observation | Reference |
|---|---|---|
| Target Product | Singlet Oxygen (¹O₂) | nih.gov |
| Reaction Conditions | Continuous-flow, visible light (420 nm) | nih.gov |
| ¹O₂ Generation Rate | 0.54 mmol h⁻¹ per mg of photosensitizer | nih.gov |
| Stability | Quantitative performance maintained over 5 cycles with no apparent photo-bleaching. | nih.gov |
Future Research Directions and Emerging Paradigms for Benzo C 1 2 3 Thiadiazole 4,7 Diyldiboronic Acid Chemistry
Exploration of Novel Derivatives and Analogues for Expanded Functionality
The inherent electron-withdrawing nature of the benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole (BTZ) core makes it an exceptional building block for creating donor-acceptor (D-A) systems. nih.govrsc.org Future research will heavily focus on the rational design and synthesis of new derivatives to precisely tune their optoelectronic and photophysical properties. rsc.org By systematically varying the donor groups attached to the BTZ acceptor, researchers can modulate the energy levels and charge transfer characteristics of the resulting molecules. rsc.org
One promising avenue is the incorporation of diverse functional groups through linkages such as ethers and amines. mdpi.com For instance, the synthesis of derivatives by reacting precursors like 5-chloro-4-nitrobenzo[c] researchgate.netbldpharm.commdpi.comthiadiazole with various amine- and hydroxyl-functionalized phenylboronic acid pinacol (B44631) esters has been demonstrated. researchgate.netmdpi.com This approach allows for the creation of a library of compounds with tailored functionalities.
A particularly interesting derivative, 8,8′-(Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one), showcases a twisted, nonplanar geometry that leads to unique properties like aggregation-induced emission (AIE) and the ability to generate reactive oxygen species (ROS). nih.gov The exploration of such sterically demanding architectures is a key direction for developing materials with novel photophysical behaviors. Future work will likely involve creating analogues with different heterocyclic units to further enhance these properties for applications in sensing and photodynamic therapy. nih.gov The development of multi-layer 3D chiral molecules using benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyldiboronic acid as a central coupling partner represents another cutting-edge research direction, aiming for materials with exceptionally high optical rotation and unique chiroptical properties. oup.com
| Derivative/Analogue Class | Precursors | Key Functional Property | Potential Application |
| Amine- and Ether-Linked Derivatives | 5-chloro-4-nitrobenzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, functionalized phenylboronic acid pinacol esters researchgate.netmdpi.com | Tunable electronic properties | Anticancer agents researchgate.netmdpi.com |
| 4,7-Diarylbenzo[c] researchgate.netbldpharm.commdpi.comthiadiazoles | 4,7-dibromobenzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, various arylboronic acids | Donor-Acceptor systems, tunable photophysics rsc.org | Organic photovoltaics, fluorescent sensors rsc.org |
| Twisted D-A-D Chromophores | 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, quinolone derivatives nih.gov | Aggregation-Induced Emission (AIE), ROS generation nih.gov | Photosensitizers, photodynamic therapy nih.gov |
| Multi-layer 3D Chiral Molecules | Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyldiboronic acid, chiral naphthalene derivatives oup.com | High optical rotation, macro-chirality oup.com | Optoelectronic materials, chiral recognition oup.com |
Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity
Progress in the application of benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-based materials is intrinsically linked to the development of efficient and selective synthetic methods. Current strategies often rely on multi-step procedures involving substitution reactions followed by hydrolysis. researchgate.net For example, boron-based benzothiadiazoles can be synthesized via substitution reactions followed by the conversion of aryltrifluoroborate salts into the corresponding boronic acid derivatives. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in this field. Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyldiboronic acid and its pinacol ester equivalent, 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, serve as key bifunctional building blocks for creating complex architectures. nih.govoup.com These reactions are pivotal for synthesizing D-A-D systems, multi-layer structures, and polymers. nih.govoup.comnih.gov However, challenges remain, such as the difficult preparation of certain synthons, which necessitates the exploration of alternative synthetic strategies. nih.gov
| Synthetic Method | Key Reagents/Precursors | Conditions | Advantage/Focus |
| Substitution & Hydrolysis | 5-chloro-4-nitrobenzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, KHF2, Silica researchgate.netmdpi.com | DMF at 90 °C; MeOH at room temp. researchgate.netmdpi.com | Two-step synthesis of functionalized boronic acids researchgate.net |
| Double Suzuki-Miyaura Coupling | Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyldiboronic acid, aryl halides oup.com | Palladium catalysis | Synthesis of multi-layer 3D structures oup.com |
| Polymerization via Suzuki Coupling | 4,7-dibromobenzo[c] researchgate.netbldpharm.commdpi.comthiadiazole, diboronic esters nih.gov | Palladium catalysis | Creation of multi-layer 3D polymers nih.gov |
| Microwave-Assisted Synthesis | Pinacolboronate derivatives of BTZ, HHTP uni-muenchen.de | Microwave irradiation, HCl uni-muenchen.de | Rapid synthesis of Covalent Organic Frameworks (COFs) uni-muenchen.de |
Expansion into New Application Domains in Advanced Materials Science
The unique properties of the benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole unit have already established its role in organic electronics, such as in photovoltaics and organic light-emitting diodes (OLEDs). nih.gov The future, however, lies in leveraging its derivatives for more sophisticated applications in materials science.
Photosensitizers and Photodynamic Therapy: The demonstrated ability of BTZ derivatives to generate singlet oxygen (¹O₂) upon photoirradiation opens up applications in photochemistry and medicine. nih.gov Materials like 8,8′-(Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) have shown excellent stability and efficiency as heterogeneous photosensitizers, for instance in the conversion of α-terpinene to ascaridole. nih.gov This positions them as potent agents for photodynamic therapy (PDT), where light is used to activate a drug to produce cytotoxic species that can destroy cancer cells. nih.gov
Aggregation-Induced Emission (AIE) Materials: The development of luminophores exhibiting AIE is a rapidly growing field. nih.gov BTZ-based molecules with twisted geometries that restrict intramolecular motion in the aggregated state can lead to significant enhancement of photoluminescence quantum yield. nih.gov These AIE-active materials are highly sought after for applications in bio-imaging, chemical sensors, and solid-state lighting.
Porous Crystalline Materials: Benzo[c] researchgate.netbldpharm.commdpi.comthiadiazole-diyldiboronic acid and its analogues are ideal building blocks for constructing porous crystalline materials like Covalent Organic Frameworks (COFs). uni-muenchen.de These materials possess high surface areas, permanent porosity, and tunable functionalities. BTZ-containing COFs can exhibit semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. uni-muenchen.de The well-defined pores can also be used to incorporate other functional materials, creating host-guest systems for light-induced charge transfer and sensing applications. uni-muenchen.de
The continued exploration of this versatile chemical entity promises to yield a new generation of smart materials with unprecedented functionalities, pushing the boundaries of electronics, medicine, and materials science.
Q & A
Q. Methodological Insight :
- Use solvothermal synthesis with precise stoichiometric ratios (e.g., 1:1 donor-acceptor).
- Characterize crystallinity via PXRD and porosity via BET surface area analysis .
- Optimize light absorption using UV-vis-NIR spectroscopy and charge transfer via time-resolved photoluminescence .
What synthesis strategies optimize the photophysical properties of BTD derivatives for aggregation-induced emission (AIE)?
Answer:
AIE in BTD derivatives is achieved through twisted molecular geometries and controlled aggregation. Key examples:
- DSABBT (): Synthesized via Schiff-base reaction, it exhibits AIE and high singlet oxygen (¹O₂) quantum yield (ΦΔ = 0.54) for photodynamic therapy.
- 8,8′-(BTD-4,7-diyl)bis(quinolin-4(1H)-one) (): Prepared via Suzuki-Miyaura coupling (97% yield), its nonplanar structure prevents ACQ and enables ¹O₂ generation under continuous-flow conditions.
Q. Methodological Insight :
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki reaction) for rapid synthesis.
- Tune solubility using trifluoroacetic acid (TFA) to modulate AIE/ACQ transitions ().
- Validate AIE via fluorescence spectroscopy with variable water fractions .
How does the electron-deficient BTD core enhance performance in organic electronics?
Answer:
The BTD unit acts as a strong electron acceptor in donor-acceptor systems, improving charge transport and light-harvesting. Examples:
Q. Methodological Insight :
- Use DFT calculations to predict HOMO-LUMO levels.
- Optimize thin-film morphology via spin-coating and annealing .
- Characterize device performance using J-V curves and EQE measurements .
What challenges arise in characterizing MOFs with BTD linkers under environmental stress?
Answer:
BTD-based MOFs may face hydrolytic instability or framework collapse under humidity. For example:
Q. Methodological Insight :
- Conduct variable-temperature PXRD to assess thermal stability.
- Test hydrolytic stability via water vapor adsorption and post-synthesis FTIR .
How can contradictions in photocatalytic efficiency of BTD materials be resolved?
Answer:
Discrepancies often stem from differences in material design (e.g., doping, crystallinity). For instance:
Q. Methodological Insight :
- Compare turnover frequencies (TOF) rather than absolute yields.
- Use in-situ DRIFTS to identify active sites and intermediates .
What advanced techniques characterize AIE in BTD-based photosensitizers?
Answer:
Q. Methodological Insight :
How does molecular geometry influence ¹O₂ generation efficiency in BTD photosensitizers?
Answer:
Twisted geometries reduce aggregation and enhance intersystem crossing (ISC). Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
